An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-2-naphthoic acid, a key intermediate in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, spectral analysis, and applications.
Introduction: The Significance of Naphthoic Acid Scaffolds
Naphthalene-based compounds are a cornerstone in the development of therapeutic agents due to their rigid bicyclic structure, which allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. 3,5-Dimethoxy-2-naphthoic acid, with its specific substitution pattern, presents a versatile scaffold for the synthesis of novel bioactive molecules. The methoxy groups can be readily demethylated to reveal reactive hydroxyl functionalities, and the carboxylic acid moiety serves as a handle for further chemical modifications, such as amidation or esterification. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough characterization of a compound's physical and spectral properties is the foundation of its application in any scientific endeavor. This section details the key identifiers and spectral data for 3,5-Dimethoxy-2-naphthoic acid.
Core Chemical Properties
The fundamental properties of 3,5-Dimethoxy-2-naphthoic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | |
| CAS Number | 98410-68-5 | |
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 167-171 °C |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3,5-Dimethoxy-2-naphthoic acid. The following data has been compiled from various sources and represents the expected spectral characteristics.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed around δ 170-175 ppm. The carbons attached to the methoxy groups would resonate in the aromatic region, likely between δ 150-160 ppm. The methoxy carbons themselves would appear around δ 55-60 ppm. The remaining aromatic carbons would have signals in the δ 105-135 ppm range.
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Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 232.0736, corresponding to the exact mass of C₁₃H₁₂O₄. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or the carboxylic acid group (-COOH).
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Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include a broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch from the carbonyl group around 1680-1710 cm⁻¹, C-O stretches from the methoxy groups in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, and C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ range.
Synthesis and Reactivity
The synthesis of 3,5-Dimethoxy-2-naphthoic acid is a critical aspect for its availability in research. This section outlines a plausible synthetic route and discusses its chemical reactivity.
Synthetic Protocol: A Step-by-Step Approach
A common synthetic route to 3,5-Dimethoxy-2-naphthoic acid involves the methylation of its dihydroxy precursor, 3,5-dihydroxy-2-naphthoic acid. The following protocol is based on established chemical transformations.
Step 1: Synthesis of 3,5-Dihydroxy-2-naphthoic acid
This precursor can be synthesized via the Kolbe-Schmitt reaction from 2,7-dihydroxynaphthalene.
Step 2: Methylation of 3,5-Dihydroxy-2-naphthoic acid
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Materials:
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3,5-dihydroxy-2-naphthoic acid
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Dimethyl sulfate (DMS)
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Potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxy-2-naphthoic acid in anhydrous acetone.
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Add an excess of anhydrous potassium carbonate to the solution.
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While stirring vigorously, add dimethyl sulfate dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the acetone from the filtrate under reduced pressure.
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Dissolve the residue in an aqueous solution of sodium hydroxide and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted DMS.
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Acidify the aqueous layer with hydrochloric acid to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3,5-Dimethoxy-2-naphthoic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthetic workflow for 3,5-Dimethoxy-2-naphthoic acid.
Chemical Reactivity and Derivatization
The reactivity of 3,5-Dimethoxy-2-naphthoic acid is primarily dictated by its carboxylic acid and methoxy functional groups.
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Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amidation: Conversion to an amide by reaction with an amine, typically after activation of the carboxylic acid (e.g., as an acyl chloride or with a coupling agent).
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Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
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Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or BBr₃) to yield the corresponding dihydroxy derivative.
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Aromatic Ring: The naphthalene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
Naphthoic acid derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug design.
Role as a Molecular Scaffold
3,5-Dimethoxy-2-naphthoic acid serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be systematically modified to explore structure-activity relationships (SAR) for a variety of biological targets.
Potential Therapeutic Areas
While specific biological activities of 3,5-Dimethoxy-2-naphthoic acid itself are not extensively documented in publicly available literature, its structural analogs, particularly dihydroxynaphthoic acids, have been investigated for various therapeutic purposes. For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as a potential lead compound for designing inhibitors of lactate dehydrogenase, an enzyme that is a drug target in certain parasitic diseases. This suggests that derivatives of 3,5-Dimethoxy-2-naphthoic acid could be explored for similar applications, as the methoxy groups can act as prodrug moieties that are metabolically converted to the active hydroxylated form in vivo.
Caption: Role of 3,5-Dimethoxy-2-naphthoic acid in a drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of 3,5-Dimethoxy-2-naphthoic acid are essential to ensure safety.
Hazard Identification and GHS Classification
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Acute Toxicity: May be harmful if swallowed.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Disclaimer: This hazard information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.
Recommended Handling and Storage Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3,5-Dimethoxy-2-naphthoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers and scientists. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.
References
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PubChem. 3,5-Dimethoxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]
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Yu, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663. [Link]
- Google Patents. A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.
